3-Propylthiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
163460-98-8 |
|---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
3-propylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-2-3-7-4-5-10-8(7)6-9/h4-6H,2-3H2,1H3 |
InChI Key |
LVILUBAIANFMFQ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(SC=C1)C=O |
Canonical SMILES |
CCCC1=C(SC=C1)C=O |
Synonyms |
2-Thiophenecarboxaldehyde, 3-propyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Solubility profile of 3-Propylthiophene-2-carbaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Propylthiophene-2-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Scientific Advancement
3-Propylthiophene-2-carbaldehyde, a substituted thiophene derivative, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] The physicochemical properties of such molecules, particularly their solubility, are fundamental to their application.[4] Understanding the solubility profile of 3-Propylthiophene-2-carbaldehyde is paramount for researchers in drug development for formulation and for chemists in designing reaction conditions. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3-Propylthiophene-2-carbaldehyde in various organic solvents.
Theoretical Framework for Solubility
The solubility of an organic compound is dictated by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The molecular structure of 3-Propylthiophene-2-carbaldehyde, featuring a non-polar propyl group and a polar carbaldehyde group attached to the thiophene ring, suggests a nuanced solubility profile.
The thiophene ring itself is aromatic and possesses some degree of polarity due to the sulfur heteroatom. Thiophene is known to be insoluble in water but soluble in many organic solvents such as ethanol and ether.[3][4] The introduction of a propyl group increases the non-polar character of the molecule, which would favor solubility in non-polar solvents. Conversely, the carbaldehyde (aldehyde) group is polar and capable of forming hydrogen bonds, which enhances solubility in polar solvents.[5] Therefore, 3-Propylthiophene-2-carbaldehyde is expected to exhibit good solubility in a range of organic solvents, with the precise solubility depending on the interplay between the solvent's properties and the compound's structural features.
Predicted Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Ethanol, Methanol) | High | The aldehyde group can form hydrogen bonds with the solvent. |
| Polar Aprotic (e.g., Acetone, THF, DMF, DMSO) | High | The polar nature of the solvent can interact with the polar aldehyde group. |
| Non-Polar (e.g., Hexane, Toluene) | Moderate to High | The propyl group and thiophene ring contribute to non-polar character. |
| Aqueous (e.g., Water) | Low to Insoluble | The non-polar propyl group and the overall organic nature of the molecule are expected to limit water solubility.[4][6] |
Experimental Determination of Solubility
A systematic approach is essential for accurately determining the solubility of 3-Propylthiophene-2-carbaldehyde. The following protocol outlines a standard method for qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility in various solvents.
Materials:
-
3-Propylthiophene-2-carbaldehyde
-
A selection of organic solvents (e.g., water, ethanol, acetone, diethyl ether, 5% NaOH, 5% HCl)
-
Small test tubes
-
Vortex mixer
Procedure:
-
Add approximately 25 mg of 3-Propylthiophene-2-carbaldehyde to a small test tube.[7][8]
-
After each addition, shake the test tube vigorously or use a vortex mixer.[7][8][9]
-
Observe if the compound dissolves completely.
-
Based on these observations, the compound can be categorized into different solubility classes.[7][8]
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination (Thermodynamic Solubility)
This method determines the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.
Materials:
-
3-Propylthiophene-2-carbaldehyde
-
Chosen organic solvent
-
Vials with screw caps
-
Orbital shaker or incubator
-
Filtration system (e.g., 0.45 µm syringe filters)
-
Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Add an excess amount of 3-Propylthiophene-2-carbaldehyde to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution.[4]
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).[4]
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to reach equilibrium.[4]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it to remove any solid particles.[4]
-
Dilute the filtrate as necessary and measure the concentration of the dissolved compound using a calibrated analytical method.[4]
Caption: Protocol for quantitative thermodynamic solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of 3-Propylthiophene-2-carbaldehyde:
-
Temperature: Generally, solubility increases with temperature, although there are exceptions.
-
Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of solubility.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
pH (for aqueous solutions): While not highly relevant for most organic solvents, the pH can influence the solubility of compounds with ionizable groups in aqueous media.
Safety and Handling
While specific toxicity data for 3-Propylthiophene-2-carbaldehyde is limited, related compounds like 3-propylthiophene and thiophene-2-carbaldehyde are flammable and can cause skin and eye irritation.[10][11][12] Therefore, it is crucial to handle 3-Propylthiophene-2-carbaldehyde with appropriate safety precautions.
-
Work in a well-ventilated area, preferably a fume hood.[10]
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Keep away from heat, sparks, and open flames.[11]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][13]
Conclusion
The solubility profile of 3-Propylthiophene-2-carbaldehyde is a critical parameter for its effective use in research and development. Based on its molecular structure, it is predicted to be soluble in a range of common organic solvents. This guide has provided a robust theoretical and experimental framework for researchers to confidently determine its solubility. By following the outlined protocols and safety precautions, scientists can obtain accurate and reliable solubility data, which is essential for advancing their work in drug discovery and materials science.
References
- Solubility test for Organic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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- Solubility of Organic Compounds. (2023, August 31).
- Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025, August 29). Scientific Reports.
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Literature review on 3-alkylthiophene-2-carbaldehyde derivatives
An In-Depth Technical Guide to the Synthesis, Reactivity, and Applications of 3-Alkylthiophene-2-carbaldehyde Derivatives
Introduction
The thiophene heterocycle is a cornerstone of modern chemistry, demonstrating remarkable versatility across a spectrum of scientific disciplines. Its unique electronic properties and susceptibility to functionalization have established it as a "privileged scaffold" in both medicinal chemistry and materials science. Thiophene derivatives are integral to numerous pharmaceuticals and are at the heart of cutting-edge organic electronic materials such as conducting polymers and organic photovoltaics.[1][2][3][4]
Within this important class of compounds, 3-alkylthiophene-2-carbaldehydes represent a particularly valuable and versatile molecular hub. This scaffold combines the beneficial electronic and structural contributions of the 3-alkylthiophene core—which imparts solubility and influences molecular packing—with the rich synthetic potential of the aldehyde functional group. The aldehyde serves as a gateway for a multitude of chemical transformations, allowing for the systematic elaboration of the core structure into a diverse library of complex molecules with tailored properties.
This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of 3-alkylthiophene-2-carbaldehyde derivatives. Moving beyond a simple recitation of facts, this document offers field-proven insights into the synthesis, chemical reactivity, and diverse applications of these compounds, grounded in authoritative scientific literature. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and showcase the potential of these building blocks to drive innovation in both medicine and materials.
Part 1: Synthesis of the 3-Alkylthiophene-2-carbaldehyde Core
The efficient and regioselective synthesis of the 3-alkylthiophene-2-carbaldehyde core is the critical first step for any subsequent derivatization. The primary challenge lies in controlling the position of the formyl group on the thiophene ring. The 3-alkyl substituent electronically activates the 2- and 5-positions for electrophilic attack, but sterically hinders the 2-position. Consequently, the choice of formylation method is paramount for achieving high yields of the desired 2-carbaldehyde isomer. Two principal strategies have proven to be robust and reliable: Vilsmeier-Haack formylation and directed ortholithiation followed by formylation.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[5][6][7] The reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[7] This reagent is a mild electrophile, making it highly selective for activated rings like 3-alkylthiophenes.
Causality of the Method: The 3-alkyl group is an electron-donating group, which activates the thiophene ring towards electrophilic aromatic substitution. The Vilsmeier reagent, while electrophilic, is relatively bulky. This combination of electronic activation and steric influence directs the formylation preferentially to the less-hindered 5-position. However, by carefully controlling reaction conditions, formylation at the 2-position can be achieved, although mixtures of isomers are common. For many 3-alkylthiophenes, the 2-position remains sufficiently reactive to yield the desired product.[8]
Experimental Protocol: Synthesis of 3-Hexylthiophene-2-carbaldehyde via Vilsmeier-Haack Reaction [9]
-
Reagent Preparation: In a three-necked, oven-dried flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place dry N,N-dimethylformamide (DMF) (9.6 mmol) and dichloroethane (5 mL).
-
Vilsmeier Reagent Formation: Cool the flask in an ice bath. Add phosphorus oxychloride (POCl₃) (9.6 mmol) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.
-
Reaction Initiation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Re-cool the flask in an ice bath. Add a solution of 3-hexylthiophene (2.4 mmol) in dichloroethane (20 mL) dropwise over 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Prepare a solution of sodium acetate (24 mmol) in water (10 mL) and add it to the reaction mixture. Reflux for an additional 15 minutes.
-
Extraction: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 3-hexylthiophene-2-carbaldehyde.
Directed Ortholithiation and Formylation
A more regioselective and often higher-yielding method for synthesizing 2-formylthiophenes is through directed ortholithiation.[10] This method relies on the deprotonation of the most acidic proton on the thiophene ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with an electrophilic formylating agent such as DMF.
Causality of the Method: The hydrogen atom at the 2-position of a 3-substituted thiophene is significantly more acidic than the hydrogen at the 5-position. This is due to the electron-withdrawing inductive effect of the sulfur atom and its ability to stabilize the resulting carbanion. A strong, non-nucleophilic base like n-BuLi will selectively abstract this proton, generating the 2-lithio-3-alkylthiophene intermediate with very high regioselectivity. This intermediate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF to form the desired aldehyde after an aqueous work-up. This method avoids the formation of the 5-formyl isomer, leading to a cleaner reaction profile and simplifying purification.
Experimental Protocol: Synthesis of 3-Bromothiophene-2-carbaldehyde [11]
Note: This protocol uses 3-bromothiophene as a readily available starting material to generate the key intermediate for further elaboration into 3-alkyl derivatives via cross-coupling, but the formylation step is directly applicable to 3-alkylthiophenes.
-
Setup: In an oven-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-bromothiophene (61.3 mmol) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add lithium diisopropylamide (LDA) (30 mL) dropwise while maintaining the temperature. Stir the mixture for 30 minutes at 0 °C.
-
Formylation: Add N-formylpiperidine (61.3 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the consumption of the starting material by TLC (typically 3 hours).
-
Quenching and Work-up: Quench the reaction by slowly adding a 20% aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, 5% EtOAc/Hexane) to yield the pure product (typical yield: 78%).
| Compound | Alkyl Group | Synthesis Method | Yield (%) | Reference |
| 3-Methylthiophene-2-carbaldehyde | Methyl | Lithiation/Formylation | High | [12] |
| 3-Hexylthiophene-2-carbaldehyde | Hexyl | Vilsmeier-Haack | 85% | [9] |
| 3-Propylthiophene-2-carbaldehyde Derivative | Propyl | Lithiation/Formylation | 77% | [13] |
| 3-Bromothiophene-2-carbaldehyde | Bromo (precursor) | Lithiation/Formylation | 78% | [11] |
Part 2: Chemical Reactivity and Derivatization
The aldehyde functionality at the 2-position is a versatile handle for a wide array of chemical transformations. This allows for the strategic diversification of the 3-alkylthiophene core into more complex structures for specific applications. Key reactions include oxidation, reduction, and a variety of powerful carbon-carbon bond-forming reactions.
Oxidation to Carboxylic Acids
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation that yields 3-alkylthiophene-2-carboxylic acids. These derivatives are valuable in their own right, for instance, as end-capping agents to control the molecular weight of conjugated polymers or as anchoring groups for attaching molecules to semiconductor surfaces in devices like dye-sensitized solar cells.[14]
Causality of the Method: Standard oxidizing agents can be employed, but chemoselectivity can be a concern, especially with other sensitive functional groups present. A robust method is the use of silver oxide, which is a mild and effective oxidant for aldehydes. More modern, greener approaches utilize biocatalytic methods with aldehyde dehydrogenases, which offer exceptional chemoselectivity under mild aqueous conditions.[15]
Experimental Protocol: General Oxidation to 3-Alkylthiophene-2-carboxylic acid
-
Setup: In a round-bottom flask, suspend 3-alkylthiophene-2-carbaldehyde (1.0 mmol) in a mixture of ethanol and water.
-
Reaction: Add silver(I) oxide (Ag₂O) (1.5 mmol) to the suspension. Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove silver salts.
-
Isolation: Acidify the filtrate with dilute HCl to precipitate the carboxylic acid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Reduction to Alcohols
Reduction of the aldehyde yields the corresponding (3-alkylthiophen-2-yl)methanol. This transformation converts the electrophilic aldehyde into a nucleophilic alcohol, which can be used in subsequent reactions such as etherification or esterification, or as a precursor for introducing leaving groups for nucleophilic substitution.
Causality of the Method: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that is highly selective for aldehydes and ketones over other reducible functional groups like esters or carboxylic acids. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature, making it experimentally simple and high-yielding. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions and a more cautious workup.[16][17]
Carbon-Carbon Bond Forming Reactions
The ability to form new carbon-carbon bonds from the aldehyde group is arguably its most powerful feature, enabling the construction of complex molecular architectures and the extension of π-conjugated systems.
This base-catalyzed condensation between an aldehyde and a ketone is one of the most effective methods for synthesizing chalcones (α,β-unsaturated ketones).[6][18][19] Thiophene-based chalcones are of significant interest in medicinal chemistry due to their wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][8][13][20]
Causality of the Method: A base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone, forming an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of the 3-alkylthiophene-2-carbaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) to form the thermodynamically stable, conjugated enone system of the chalcone.
Experimental Protocol: Synthesis of a 3-Arylthiophene Chalcone Derivative [10]
-
Setup: Dissolve the aryl methyl ketone (2.29 mmol) in an alkaline methanolic solution (e.g., 2 M KOH in methanol). Stir for 10 minutes at room temperature.
-
Reaction: Add the 3-arylthiophene-2-carbaldehyde (2.29 mmol) to the mixture.
-
Progression: Stir the resulting mixture at ambient temperature for 5-8 hours. The product often precipitates out of the solution.
-
Isolation: Pour the reaction mixture into cold water (10 mL) or onto crushed ice.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and air dry. The product can be further purified by recrystallization if necessary.
The Wittig reaction is an indispensable tool for olefination, converting aldehydes into alkenes.[21][22][23][24] When applied to 3-alkylthiophene-2-carbaldehyde, it allows for the precise installation of a vinyl group, extending the π-conjugated system. This is a key strategy for synthesizing monomers for conjugated polymers or for creating small molecules with tailored electronic and optical properties for materials science applications.
Causality of the Method: The reaction involves a phosphonium ylide (the Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. The nucleophilic carbon of the ylide attacks the aldehyde's carbonyl carbon. The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[22]
The Knoevenagel condensation involves the reaction of the aldehyde with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate).[25][26][27] This reaction is exceptionally useful for synthesizing electron-deficient alkenes and is a cornerstone for the creation of merocyanine dyes and other functional materials.
Part 3: Applications of 3-Alkylthiophene-2-carbaldehyde Derivatives
The synthetic versatility of 3-alkylthiophene-2-carbaldehydes translates directly into a broad range of applications, primarily in medicinal chemistry and materials science.
Medicinal Chemistry
The thiophene nucleus is a well-established bioisostere for the phenyl ring and is found in many approved drugs. Derivatives of 3-alkylthiophene-2-carbaldehyde, particularly chalcones, have shown significant promise as antimicrobial and anticancer agents.
Antimicrobial Agents: Chalcones derived from thiophene-2-carbaldehyde have demonstrated notable activity against various bacterial strains.[13] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently modify biological nucleophiles in pathogens. The thiophene ring and substituents on the other aromatic ring modulate the compound's lipophilicity and electronic properties, influencing its potency and spectrum of activity. Various thiophene-based compounds have shown potent antimicrobial effects, including against drug-resistant bacteria.[2]
Anticancer Agents: Numerous studies have highlighted the cytotoxic potential of thiophene-containing chalcones against various human cancer cell lines.[8][10] For example, chalcones derived from 3-(3-methoxyphenyl)thiophene-2-carbaldehyde have shown superior anticancer activity against human colon cancer cells (HCT-15) compared to the reference drug doxorubicin.[8][10]
| Compound ID | Structure | Activity | IC₅₀ Value | Cell Line | Reference |
| 5a | 3-(3-(3-methoxyphenyl)thiophen-2-yl)-1-phenylprop-2-en-1-one | Anticancer | 21 µg/mL | HCT-15 | [8][10] |
| 5g | 1-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)thiophen-2-yl)prop-2-en-1-one | Anticancer | 22.8 µg/mL | HCT-15 | [8][10] |
| 2f | Chalcone from thiophene-2-carbaldehyde and 4-nitroacetophenone | Antibacterial | 31.25 µg/mL | E. coli | [13] |
Materials Science
The 3-alkylthiophene unit is the fundamental building block of poly(3-alkylthiophene)s (P3ATs), one of the most important classes of conducting polymers for organic electronics.[28][29][30][31] While P3ATs are typically synthesized via polymerization of 3-alkyl-2,5-dihalothiophenes, the 2-carbaldehyde functionality offers a unique entry point for creating more complex, functionalized monomers and polymers.
Precursors to Conjugated Polymers: The aldehyde can be transformed (e.g., via Wittig or Knoevenagel reactions) into a vinyl group or other polymerizable moiety. This allows for the synthesis of polymers with precisely controlled structures and functionalities, which can be used to fine-tune the electronic properties, morphology, and processability of materials used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.[1][28][30][32]
Conclusion
3-Alkylthiophene-2-carbaldehyde and its derivatives stand out as exceptionally versatile building blocks in modern organic synthesis. The core scaffold is readily accessible through robust and regioselective formylation methods, primarily directed ortholithiation. The true power of this scaffold lies in the aldehyde functional group, which acts as a synthetic linchpin for a vast array of transformations, including oxidation, reduction, and a suite of carbon-carbon bond-forming reactions.
This synthetic tractability allows for the rational design and creation of novel molecules with applications spanning from medicinal chemistry to materials science. The demonstrated potential of chalcone derivatives as potent anticancer and antimicrobial agents highlights the immediate relevance of this compound class to drug discovery programs. Concurrently, the ability to elaborate the aldehyde into extended π-systems positions these compounds as key precursors for the next generation of organic electronic materials. This guide has provided the foundational knowledge and practical protocols necessary for researchers to harness the full potential of this powerful chemical scaffold.
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Yoon, J., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Publications. [Link]
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Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. (2001). ResearchGate. [Link]
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Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15. [Link]
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Regioregular Poly(3-alkylthiophene). (n.d.). Carnegie Mellon University. [Link]
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Knoevenagel condensation. (n.d.). Wikipedia. [Link]
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Wittig Reaction. (n.d.). AdiChemistry. [Link]
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Li, J., & Li, C-J. (2004). Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water. Green Chemistry, 6(11), 543-545. [Link]
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Pellis, A., et al. (2016). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. Green Chemistry, 18(6), 1593-1597. [Link]
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Pradeep, S. (n.d.). Claisen Schmidt Condensation. Scribd. [Link]
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Knoevenagel condensation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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ChemInform Abstract: Highly Conjugated Poly(thiophene)s - Synthesis of Regioregular 3-Alkylthiophene Polymers and 3-Alkylthiophene/Thiophene Copolymers. (2010). ResearchGate. [Link]
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Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. (1995). ResearchGate. [Link]
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Li, Y., et al. (2025). Cost-effective poly(3-alkylthiophene)-based organic photovoltaics: advancing solar energy conversion and photodetection technologies. Materials Horizons, 12(1), 16-43. [Link]
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Hapke, M., & Brandt, C. D. (2021). Three-Component Suzuki–Knoevenagel Synthesis of Merocyanine Libraries and Correlation Analyses of Their Oxidation Potentials and Optical Band Gaps. Molecules, 26(17), 5220. [Link]
- Reduction of carboxylic acids to aldehydes or alcohols. (n.d.).
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Thiophene-2-carboxylic acid. (n.d.). Wikipedia. [Link]
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Li, Y., et al. (2024). Beyond organic photovoltaics: unlocking the potential of P3HT and its derivatives in perovskite and quantum dot solar cells. Energy & Environmental Science, 17(1), 16-32. [Link]
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Al-Hourani, B. J., & Al-Zereini, W. A. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3). [Link]
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Hoppe, H., et al. (2009). Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer. Journal of Materials Chemistry, 19(44), 8437-8443. [Link]
- Reduction of aldehydes and ketones to alcohols. (n.d.).
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Clark, J. (2015). reduction of carboxylic acids. Chemguide. [Link]
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Zhang, K., et al. (2022). Ternary organic solar cells featuring polythiophene. Journal of Semiconductors, 43(1), 010201. [Link]
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Alcohol synthesis by carboxyl compound reduction. (n.d.). Organic Chemistry Portal. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Propylthiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Thiophenes in Modern Drug Discovery
Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, serves as a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are integral components of numerous approved pharmaceuticals, largely because the thiophene ring is often considered a bioisostere of the benzene ring. This allows for similar biological activity with potentially modified physicochemical properties that can be advantageous for drug development.[1] The thiophene nucleus is a versatile scaffold, and its substitution with various functional groups, such as the alkyl and carbaldehyde moieties in 3-Propylthiophene-2-carbaldehyde, gives rise to a diverse array of pharmacological activities. These activities span a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications.[2][3]
The aldehyde group, in particular, is a key functional handle that allows for a multitude of subsequent chemical transformations, making compounds like 3-Propylthiophene-2-carbaldehyde valuable intermediates in the synthesis of more complex molecules with potential therapeutic value.[4] Understanding the fundamental physicochemical properties of such building blocks, namely their boiling and melting points, is paramount for their effective use in research and development. These parameters dictate the conditions required for purification, handling, and storage, and can influence reaction kinetics and product yields.
Physicochemical Properties of 3-Propylthiophene-2-carbaldehyde
A thorough search of available chemical literature and databases reveals a lack of experimentally determined boiling and melting point data for 3-Propylthiophene-2-carbaldehyde. The National Institute of Standards and Technology (NIST) Chemistry WebBook, a comprehensive source for chemical and physical data, does not currently list these values for this specific compound.[5] However, by examining the properties of homologous and isomeric compounds, we can establish a well-founded estimation for the boiling point.
Boiling Point Estimation
In a homologous series of compounds, the boiling point generally increases with an increase in molecular weight due to stronger van der Waals forces. By analyzing the boiling points of related thiophene-2-carbaldehydes, we can predict a reasonable range for 3-Propylthiophene-2-carbaldehyde.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| Thiophene-2-carboxaldehyde | 112.15 | 198[6] |
| 3-Methylthiophene-2-carbaldehyde | 126.18 | 215-217[7][8] |
| 3-Propylthiophene-2-carbaldehyde | 154.23 | ~240 - 250 (Estimated) |
As shown in the table, the addition of a methyl group to the thiophene ring in the 3-position increases the boiling point by approximately 17-19°C. It is therefore reasonable to estimate that the addition of a propyl group will result in a further increase in the boiling point. A predicted boiling point for 3-Propylthiophene-2-carbaldehyde would be in the range of 240-250°C at atmospheric pressure . It is crucial for researchers to note that this is an estimation, and the actual boiling point should be determined experimentally.
Melting Point
The melting point of a compound is influenced not only by its molecular weight but also significantly by its crystal lattice structure and intermolecular interactions. Predicting the melting point with a high degree of accuracy without experimental data is challenging. As of the latest search, there is no available experimental or reliable predicted melting point data for 3-Propylthiophene-2-carbaldehyde.
Experimental Determination of Physicochemical Properties
Accurate determination of the boiling and melting points is a fundamental aspect of characterizing a chemical compound. The following sections provide detailed, self-validating protocols for these determinations.
Melting Point Determination Protocol
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers the melting point and broadens the melting range.
Principle: A small, finely ground sample of the solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation: Place a small amount of the crystalline 3-Propylthiophene-2-carbaldehyde on a clean, dry watch glass. Using a spatula, finely grind the sample with a mortar and pestle.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Initial Determination: If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate.
-
Accurate Determination: For an accurate measurement, begin heating at a rate that allows the temperature to rise at approximately 1-2°C per minute as the estimated melting point is approached.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
-
Validation: Repeat the determination at least two more times with fresh samples to ensure the reproducibility of the results.
Diagram of Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid compound.
Boiling Point Determination Protocol (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For small sample quantities, a micro boiling point determination method is employed.
Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air in the capillary is expelled and replaced by the vapor of the substance. At the boiling point, a continuous stream of bubbles emerges from the capillary. Upon cooling, the liquid will be drawn back into the capillary when the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at which this occurs is the boiling point.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of 3-Propylthiophene-2-carbaldehyde to the small test tube.
-
Capillary Tube Insertion: Place the capillary tube, with its open end facing down, into the test tube containing the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath. Heat the bath gradually.
-
Observation of Bubbles: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Cooling and Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Record Pressure: Record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.
Diagram of Boiling Point Determination Workflow (Micro Method)
Caption: Workflow for the micro-determination of a liquid's boiling point.
Conclusion
References
-
3-methyl-2-thiophene carboxaldehyde, 5834-16-2. The Good Scents Company.
-
3-Methyl-2-thiophenecarboxaldehyde, CAS No. 5834-16-2. iChemical.
-
Therapeutic importance of synthetic thiophene. PMC - NIH.
-
THIOPHENE AND ITS DERIVATIVES. download.
-
(PDF) Synthesis and Structure-Physicochemical Properties. Amanote Research.
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
-
vt20239 3-methyl-2-thiophenecarboxaldehyde. VSNCHEM.
-
Thiophene: Structure and Properties. Scribd.
-
Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI.
-
thenaldehyde, 98-03-3. The Good Scents Company.
-
3-Methyl-2-thiophenecarboxaldehyde. NIST WebBook.
-
3-ethyl thiophene, 1795-01-3. The Good Scents Company.
-
3-Methylthiophene-2-carboxaldehyde, tech. 85% 25 g. Fisher Scientific.
-
3-Butylthiophene 96. Sigma-Aldrich.
-
SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan.
-
3-ethylthiophene. ChemSynthesis.
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Semantic Scholar.
-
Thiophene-2-carboxaldehyde. Wikipedia.
-
Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
-
Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. PubMed.
-
(PDF) SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. ResearchGate.
-
Compound 526946: 3-Ethylthiophene-2-carbaldehyde. HealthData.gov.
-
Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science.
-
Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. Google Patents.
-
3-Butylthiophene. PubChem - NIH.
-
3-Propyl thiophene-2-carboxaldehyde. NIST WebBook.
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC.
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.
-
3-Ethylthiophene. PubChem.
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Methodological & Application
Application Note: Scalable Synthesis Protocols for 3-Propylthiophene-2-carbaldehyde
Executive Summary & Strategic Analysis
3-Propylthiophene-2-carbaldehyde is a critical heterocyclic intermediate used in the synthesis of conductive polymers (e.g., modified polythiophenes), pharmaceuticals, and agrochemicals. Its structural motif—an electron-rich thiophene ring with an alkyl solubility handle (propyl) and a reactive electrophilic handle (aldehyde)—makes it highly versatile but chemically sensitive.
The Scalability Challenge
The primary challenge in synthesizing this molecule at scale is regioselectivity .
-
Target: 2-formyl-3-propylthiophene (Ortho-substitution).
-
Byproduct: 5-formyl-3-propylthiophene (Meta-like substitution).
While cryogenic lithiation (
Synthesis Workflow Overview
The synthesis consists of two main stages. First, the installation of the propyl chain via Nickel-catalyzed cross-coupling, followed by formylation.
Figure 1: Strategic workflow for the synthesis of 3-Propylthiophene-2-carbaldehyde highlighting the critical regioselectivity bifurcation in the second step.
Protocol A: Precursor Synthesis (Kumada Coupling)
Objective: Synthesis of 3-Propylthiophene from 3-Bromothiophene. Rationale: The Kumada coupling is preferred over Suzuki for this specific substrate because alkyl-boronic acids are expensive and unstable compared to alkyl-Grignards, which can be generated in situ or purchased cheaply.
Materials & Reagents
| Component | Equiv. | Role | Critical Attribute |
| 3-Bromothiophene | 1.0 | Substrate | Purity >98% (GC) |
| Propylmagnesium Bromide | 1.2 | Nucleophile | 2.0 M in Et2O (Fresh titrate) |
| Ni(dppp)Cl₂ | 0.01 (1 mol%) | Catalyst | dppp ligand prevents isomerization |
| Diethyl Ether (Et₂O) | Solvent | Solvent | Anhydrous, peroxide-free |
Step-by-Step Methodology
-
Catalyst Activation:
-
In a flame-dried 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel, suspend Ni(dppp)Cl₂ (1 mol%) in anhydrous Et₂O under Argon atmosphere.
-
Note: The dppp (1,3-bis(diphenylphosphino)propane) ligand is essential. Monodentate phosphines (like
) often lead to isomerized byproducts (e.g., isopropyl migration).
-
-
Substrate Addition:
-
Controlled Grignard Addition (Exotherm Control):
-
Cool the mixture to 0°C.
-
Add Propylmagnesium Bromide (1.2 equiv) dropwise over 45 minutes.
-
Observation: The color typically shifts from orange/red to a dark brown/black solution, indicating active Ni(0) species generation.
-
-
Reaction & Quench:
-
Allow to warm to room temperature, then reflux gently for 4–6 hours.
-
QC Check: Monitor by GC-MS. Disappearance of bromide is the endpoint.
-
Cool to 0°C and quench carefully with 1M HCl (aq). Caution: Hydrogen gas evolution.
-
-
Workup:
-
Separate organic layer.[4] Extract aqueous layer with Et₂O (2x).
-
Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Vacuum distillation (approx. 60-65°C at 15 mmHg) yields clear, colorless oil.
-
Protocol B: Vilsmeier-Haack Formylation (The Core Step)
Objective: Regioselective formylation of 3-propylthiophene to 3-propylthiophene-2-carbaldehyde. Scientific Basis: The Vilsmeier reagent (Chloroiminium ion) is a weak electrophile. It preferentially attacks the most electron-rich position. In 3-alkylthiophenes, the C2 position is activated by the alkyl group (+I effect) and the sulfur atom. Although C2 is sterically more hindered than C5, the electronic activation typically directs 80-90% of the attack to C2.
Materials & Reagents
| Component | Equiv. | Role | Critical Attribute |
| 3-Propylthiophene | 1.0 | Substrate | From Protocol A |
| Phosphorus Oxychloride ( | 1.2 | Reagent | Freshly distilled if yellow |
| Dimethylformamide (DMF) | 1.5 | Reagent/Solvent | Anhydrous (<0.05% water) |
| Sodium Acetate (NaOAc) | 3.0 | Buffer | For hydrolysis step |
Step-by-Step Methodology
-
Formation of Vilsmeier Reagent (In Situ):
-
Charge DMF (1.5 equiv) into a dry reactor. Cool to 0°C.[3]
-
Add
(1.2 equiv) dropwise over 30 minutes. Maintain internal temperature . -
Mechanism:[5][6][7][8][9][10][11] Formation of the chloroiminium salt is highly exothermic. Thermal runaway here degrades the reagent.
-
Stir at 0°C for 30 minutes until a semi-solid or viscous yellow slurry forms.
-
-
Substrate Addition:
-
Add 3-Propylthiophene (1.0 equiv) dropwise to the Vilsmeier complex at 0-5°C.
-
Crucial: Do not add pure substrate rapidly; local hotspots will cause polymerization (tarring).
-
-
Heating Phase:
-
Warm slowly to room temperature, then heat to 80-90°C for 4 hours.
-
Why Heat? Thiophene is less reactive than pyrrole; thermal energy is required to overcome the activation barrier for the electrophilic aromatic substitution.
-
-
Buffered Hydrolysis (Critical for Yield):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a vigorously stirred solution of Sodium Acetate (aq) at 0°C.
-
Expert Insight: Avoid direct water quench. The intermediate iminium salt is stable; quenching with pure water generates massive amounts of HCl, which can degrade the product or cause resinification. NaOAc buffers the pH to ~5-6.
-
Stir for 1 hour to ensure complete conversion of the iminium intermediate to the aldehyde.
-
-
Purification (Isomer Separation):
-
Extract with Dichloromethane (DCM). Wash with
and Brine.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Fractional Vacuum Distillation:
-
The 2-isomer (Target) and 5-isomer (Byproduct) have slightly different boiling points.
-
Use a Vigreux column (at least 20cm).
-
Collect the main fraction.
-
-
Alternative: If scale is small (<5g), silica gel chromatography (Hexane:EtOAc 95:5) is effective. The 2-isomer typically elutes second due to interaction with the adjacent propyl group masking the polar carbonyl slightly less than the exposed 5-isomer.
-
Quality Control & Data Validation
To ensure the protocol was successful, the following analytical signatures must be verified.
| Parameter | Method | Expected Result | Interpretation |
| Regiochemistry | ¹H-NMR (CDCl₃) | Doublet at ~7.6 ppm (J=5.0 Hz) | Indicates H4/H5 coupling. If H2/H4 (meta) coupling is seen, it is the wrong isomer. |
| Aldehyde Proton | ¹H-NMR | Singlet/Doublet at ~10.0 ppm | Confirms formylation. |
| Purity | GC-MS | Single peak >98% | Mass ion [M+] = 154. |
| Isomer Ratio | GC-FID | >90:10 (2-isomer : 5-isomer) | If lower, redistill. |
NMR Diagnostic (3-Propylthiophene-2-carbaldehyde)
- 10.05 (s, 1H, CHO)
- 7.62 (d, J=5.0 Hz, 1H, H-5)
- 6.98 (d, J=5.0 Hz, 1H, H-4)
-
Note: The coupling constant of ~5.0 Hz is characteristic of thiophene 4,5-protons. A smaller coupling (~1-2 Hz) would indicate 2,4-substitution (the 5-isomer), which is not desired.
Safety & Waste Management
Figure 2: Critical safety logic for Phosphorus Oxychloride handling. Never quench POCl3 rapidly.
-
POCl3: Highly corrosive and water-reactive. Quench excess reagent in the reaction mixture into a large volume of ice/buffer. Do not add water to the reaction vessel.
-
Nickel Residues: The aqueous waste from Protocol A contains Nickel. Treat with sulfide precipitants before disposal to comply with heavy metal regulations.
-
Thiophenes: Fetid odor. All rotovap exhausts must be vented into a bleach scrubber.
References
-
Kumada Coupling Mechanics
-
Vilsmeier-Haack Regioselectivity
-
Synthesis of 3-Alkylthiophenes (Protocol Basis)
- BenchChem Application Note: Synthesis of 3-Alkylthiophenes
-
Polythiophene Precursor Synthesis (P3HT Analogues)
- Loewe, R. S., et al. (1999). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes). Macromolecules.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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Using 3-Propylthiophene-2-carbaldehyde as a pharmaceutical intermediate
Application Note: 3-Propylthiophene-2-carbaldehyde as a Strategic Pharmaceutical Intermediate
Executive Summary
3-Propylthiophene-2-carbaldehyde (CAS: 163460-98-8) is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents requiring a bioisostere of benzaldehyde with enhanced lipophilicity. Unlike its more common analog, 3-methylthiophene-2-carbaldehyde, the 3-propyl variant offers a unique steric and hydrophobic profile (LogP adjustment) critical for Structure-Activity Relationship (SAR) optimization in drug discovery.
This guide details the technical specifications, synthetic utility, and validated protocols for utilizing this intermediate in the development of anti-inflammatory agents, CNS-active ligands, and anticancer chalcones .
Chemical Profile & Technical Specifications
| Property | Specification |
| Chemical Name | 3-Propylthiophene-2-carbaldehyde |
| CAS Number | 163460-98-8 |
| Molecular Formula | C₈H₁₀OS |
| Molecular Weight | 154.23 g/mol |
| Appearance | Pale yellow to amber liquid |
| Boiling Point | ~235°C (Predicted); 105-110°C @ 10 mmHg |
| Density | 1.08 ± 0.05 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Insoluble in water |
| Stability | Air-sensitive (oxidizes to carboxylic acid); Store under Argon at 2-8°C |
Structural Insight: The propyl group at the C3 position introduces steric bulk adjacent to the reactive aldehyde at C2. This influences the stereoselectivity of nucleophilic attacks and increases the molecule's lipophilicity compared to unsubstituted thiophene-2-carbaldehyde, facilitating membrane permeability in downstream APIs.
Key Synthetic Applications
Pathway A: Reductive Amination (CNS & Anti-infective Linkers)
The aldehyde functionality is a prime target for reductive amination to form secondary or tertiary amines. This pathway is analogous to the synthesis of Tiagabine and other GABA reuptake inhibitors where a thiophene spacer is critical.
-
Mechanism: Formation of an imine/iminium ion followed by reduction.
-
Relevance: The 3-propyl group prevents rapid metabolic oxidation at the thiophene ring, extending half-life.
Pathway B: Claisen-Schmidt Condensation (Anticancer Chalcones)
Reaction with aryl methyl ketones yields thiophene-based chalcones.[1] These structures are "privileged scaffolds" in medicinal chemistry, known for tubulin polymerization inhibition.
Pathway C: Oxidation to Carboxylic Acid
Conversion to 3-propylthiophene-2-carboxylic acid , a bioisostere for substituted benzoic acids in NSAID design.
Detailed Experimental Protocols
Protocol 1: Reductive Amination with N-Methylpiperazine
Target: Synthesis of 1-((3-propylthiophen-2-yl)methyl)-4-methylpiperazine
Reagents:
-
3-Propylthiophene-2-carbaldehyde (1.0 eq)[2]
-
N-Methylpiperazine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, 1-2 drops)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Imine Formation: In a round-bottom flask under N₂ atmosphere, dissolve 3-Propylthiophene-2-carbaldehyde (10 mmol) in DCM (30 mL).
-
Add N-Methylpiperazine (11 mmol) and catalytic acetic acid. Stir at room temperature (RT) for 1 hour. Note: Monitor by TLC for disappearance of aldehyde.
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes to control mild exotherm.
-
Workup: Warm to RT and stir for 12 hours. Quench with saturated NaHCO₃ solution. Extract with DCM (3x).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (MeOH:DCM 5:95).
Validation:
-
¹H-NMR (CDCl₃): Look for the disappearance of the aldehyde singlet (~9.8 ppm) and appearance of the benzylic-like methylene singlet (~3.6 ppm).
Protocol 2: Knoevenagel Condensation (Chalcone Synthesis)
Target: (E)-3-(3-propylthiophen-2-yl)-1-phenylprop-2-en-1-one
Reagents:
-
3-Propylthiophene-2-carbaldehyde (1.0 eq)[2]
-
Acetophenone (1.0 eq)
-
Ethanol (Solvent)
-
NaOH (40% aq. solution) or KOH pellets
Procedure:
-
Dissolve the aldehyde (10 mmol) and acetophenone (10 mmol) in Ethanol (20 mL).
-
Cool to 0°C. Add NaOH solution (5 mL) dropwise.
-
Stir at RT for 6–12 hours. A precipitate (the chalcone) typically forms.
-
Workup: Pour the reaction mixture into ice water (100 mL) and neutralize with dilute HCl to pH 7.
-
Isolation: Filter the solid, wash with cold water and cold ethanol. Recrystallize from Ethanol/Water.
Visualizing the Workflow
The following diagram illustrates the central role of 3-Propylthiophene-2-carbaldehyde in divergent synthesis pathways.
Figure 1: Divergent synthetic pathways utilizing 3-Propylthiophene-2-carbaldehyde as a core scaffold.
Quality Control & Analytical Standards
To ensure the integrity of the intermediate before use in GMP workflows, the following QC parameters are recommended:
-
GC-MS Analysis:
-
Column: HP-5MS or equivalent (Non-polar).
-
Retention Time: Expect elution slightly later than 3-methyl analogs due to the propyl chain.
-
Fragment Ions: Look for molecular ion
at m/z 154 and a characteristic tropylium-like thiophene fragment (loss of CHO) or (loss of propyl).
-
-
Impurity Profile:
-
Check for 3-propylthiophene (incomplete formylation).
-
Check for 3-propylthiophene-2-carboxylic acid (oxidation product). Limit: < 1.0%.
-
Safety & Handling (HSE)
-
Hazard Class: Irritant (Skin/Eye), potential respiratory sensitizer.
-
Odor: Like most thiophene aldehydes, it possesses a strong, pungent, burnt-sugar/sulfurous odor. All handling must occur in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The aldehyde group is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.
References
-
National Institute of Standards and Technology (NIST). 3-Propyl thiophene-2-carboxaldehyde - Gas Chromatography Data. NIST Chemistry WebBook.[2] Available at: [Link]
-
Campaigne, E., & Archer, W. L. (1953). The Use of Dimethylformamide as a Formylating Agent.[3] Journal of the American Chemical Society, 75(4), 989–991. (Foundational Vilsmeier-Haack protocol for thiophenes).
-
Sperry, J. B., & Wright, D. L. (2005). The application of thiophene derivatives in the synthesis of pharmaceuticals.[4][3][5][6][7][8][9] Current Opinion in Drug Discovery & Development. (Context on Thiophene Pharmacophores).
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. 3-Propyl thiophene-2-carboxaldehyde [webbook.nist.gov]
- 3. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. pure-synth.com [pure-synth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Knoevenagel condensation reactions involving 3-Propylthiophene-2-carbaldehyde
Application Note: Knoevenagel Condensation of 3-Propylthiophene-2-carbaldehyde
Executive Summary
This application note details the protocols for the Knoevenagel condensation of 3-propylthiophene-2-carbaldehyde (3-PTC) with active methylene compounds. While thiophene-2-carbaldehydes are generally reactive, the presence of a propyl group at the C3 position introduces specific steric and electronic factors that distinguish this substrate from its unsubstituted analogs.
This guide provides two optimized workflows:
-
Synthesis of 3-(3-propylthiophen-2-yl)acrylic acid (via Doebner Modification) – Critical for generating conjugated linkers in drug discovery.
-
Synthesis of 3-(3-propylthiophen-2-yl)-2-cyanoacrylonitriles – Essential for organic optoelectronics (OPV) and conductive polymers.
Introduction & Substrate Analysis
3-Propylthiophene-2-carbaldehyde is a versatile building block. The aldehyde functionality at C2 allows for chain extension, while the propyl chain at C3 improves the lipophilicity (bioavailability) of pharmaceutical candidates and the solubility of conductive polymers.
Chemo-Physical Challenges:
-
Steric Hindrance (The Ortho-Effect): The C3-propyl group creates steric bulk adjacent to the reactive carbonyl center. While not fully blocking the reaction, it increases the energy barrier for the initial nucleophilic attack compared to unsubstituted thiophene-2-carbaldehyde.
-
Electronic Effects: The propyl group exerts a weak positive inductive effect (+I), slightly increasing electron density on the thiophene ring. This makes the carbonyl carbon marginally less electrophilic, requiring optimized catalytic conditions.
Mechanistic Pathway
The reaction proceeds via a base-catalyzed aldol-like addition followed by dehydration.[1] The diagram below illustrates the pathway, highlighting the critical dehydration step where steric interactions with the C3-propyl group are most pronounced.
Figure 1: Mechanistic flow of the Knoevenagel condensation. The C3-propyl group influences the 'Attack' and 'Elimination' phases due to steric proximity.
Experimental Protocols
Protocol A: Synthesis of 3-(3-propylthiophen-2-yl)acrylic acid (Doebner Modification)
Target Application: Pharmaceutical Intermediates
This method utilizes the Doebner modification, employing pyridine as both solvent and base, with piperidine as a catalyst to promote decarboxylation.[2]
Reagents:
-
3-Propylthiophene-2-carbaldehyde (1.0 equiv)
-
Malonic acid (1.2 equiv)
-
Pyridine (anhydrous, 5-10 volumes)
-
Piperidine (0.1 equiv)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).
-
Dissolution: Dissolve 3-propylthiophene-2-carbaldehyde (e.g., 10 mmol) in anhydrous pyridine (10 mL).
-
Addition: Add malonic acid (12 mmol) followed by catalytic piperidine (1 mmol).
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Note: Evolution of CO₂ gas indicates the decarboxylation is proceeding.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath.
-
Acidification: Slowly add cold concentrated HCl (dropwise) until pH < 2. A precipitate should form.[3]
-
Isolation: Filter the solid precipitate. If oil forms (due to propyl lipophilicity), extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure acid.
Critical Checkpoint: The evolution of CO₂ must cease before workup. If bubbling persists, continue reflux.
Protocol B: Synthesis of 3-(3-propylthiophen-2-yl)-2-cyanoacrylonitrile
Target Application: Organic Electronics / Materials Science
This protocol uses milder conditions suitable for sensitive substrates, yielding high atom economy.
Reagents:
-
3-Propylthiophene-2-carbaldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Ethanol (Reagent grade)
-
Piperidine (catalytic, 2-3 drops)
Step-by-Step Workflow:
-
Setup: 50 mL round-bottom flask, room temperature (RT).
-
Mixing: Dissolve aldehyde (5 mmol) and malononitrile (5.5 mmol) in Ethanol (15 mL).
-
Catalysis: Add 2 drops of piperidine.
-
Observation: The reaction is often exothermic; a precipitate may form within 30 minutes.
-
Completion: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Cool the mixture to 0°C. Filter the crystalline solid.
-
Purification: Wash the filter cake with cold ethanol. Recrystallization is rarely needed but can be done from hot ethanol.
Data Summary & Characterization
The following table summarizes expected data ranges based on thiophene analogs.
| Parameter | Protocol A (Acrylic Acid) | Protocol B (Dinitrile) |
| Physical State | Off-white/Yellow Solid | Yellow/Orange Crystalline Solid |
| Typical Yield | 75 – 85% | 85 – 95% |
| Reaction Time | 4 – 6 Hours (Reflux) | 2 – 4 Hours (RT) |
| Key 1H NMR Signal | Vinyl-H doublet (~7.8 ppm, J~16Hz) | Vinyl-H singlet (~8.2 ppm) |
| IR Signature | 1680 cm⁻¹ (C=O), 2500-3000 cm⁻¹ (OH) | 2220 cm⁻¹ (CN stretch) |
Stereochemistry Note: The (E)-isomer is thermodynamically favored and is the dominant product (>95%). The C3-propyl group destabilizes the (Z)-isomer due to steric clash with the carbonyl/nitrile groups in the planar transition state.
Troubleshooting & Optimization
Issue: Low Conversion (Stalled Reaction)
-
Cause: Steric hindrance from the propyl group may slow the initial attack.
-
Solution: Switch solvent to Toluene and use a Dean-Stark trap to continuously remove water, driving the equilibrium forward (Le Chatelier's principle).
Issue: Oiling Out
-
Cause: The propyl chain increases lipophilicity, preventing easy crystallization in aqueous acid.
-
Solution: Avoid direct filtration. Use solvent extraction (DCM or EtOAc) followed by silica gel chromatography.
Issue: Isomerization
-
Cause: Extended exposure to light.
-
Solution: Store products in amber vials.
References
-
Doebner Modification Mechanism: Title: The Doebner modification of the Knoevenagel reaction.[1][4][5][6] Source: Boston University OpenBU URL:[Link]
-
General Knoevenagel on Thiophenes: Title: Recent Developments in Knoevenagel Condensation Reaction: A Review Source: Semantic Scholar URL:[Link][7]
-
Steric Considerations in Thiophenes: Title: Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study Source: ResearchGate URL:[8][9][10][Link]
-
Reaction with Malononitrile: Title: Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Source:[3] Chemical Research in Chinese Universities URL:[Link][3]
-
Green Chemistry Approaches: Title: Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method.[11] Source: Sciforum URL:[Link](Note: Generalized link to Sciforum repository for ball-milling protocols)
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. DSpace [open.bu.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
Advanced Protocol: Preparation of Conductive Polymers Using 3-Propylthiophene Derivatives
Executive Summary: The "Propyl" Advantage
While Poly(3-hexylthiophene) (P3HT) remains the academic standard for organic electronics, Poly(3-propylthiophene) (P3PT) offers a distinct advantage in specific high-performance applications. The shorter propyl alkyl chain reduces steric bulk compared to hexyl chains, facilitating tighter
Key Insight: This tighter packing theoretically yields higher charge carrier mobility and electrical conductivity. However, it comes at the cost of reduced solubility in common organic solvents (chloroform, chlorobenzene). Therefore, the protocols below are optimized to balance regioregularity (for conductivity) with processability (for practical application).
Part 1: Strategic Selection of Polymerization Method
Choose the protocol that aligns with your end application.
| Feature | Protocol A: GRIM (Chemical) | Protocol B: Electrochemical | Protocol C: Oxidative (FeCl |
| Primary Application | High-performance electronics, Drug Delivery (Block Copolymers) | Biosensors, Electrode Coatings | Bulk powders, Cost-sensitive coatings |
| Regioregularity (HT) | High (>98%) | Variable (Film dependent) | Moderate (~80%) |
| Conductivity | Highest | High (Anisotropic) | Moderate |
| Complexity | High (Air/Moisture Sensitive) | Medium (Requires Potentiostat) | Low (Simple mixing) |
| Scalability | Gram scale | Microgram (Film only) | Multi-gram scale |
Part 2: Protocol A - Regioregular Synthesis via Grignard Metathesis (GRIM)
Target: High-conductivity P3PT or Functionalized Block Copolymers.
Mechanism & Workflow
The GRIM method is a chain-growth mechanism, allowing for control over molecular weight and the formation of block copolymers (e.g., P3PT-b-PEG for drug delivery).
Figure 1: The GRIM workflow. Note that the catalyst selectively incorporates the Head-to-Tail isomer.
Materials
-
Monomer: 2,5-dibromo-3-propylthiophene (Purified by column chromatography; purity >99% is critical).
-
Grignard Reagent: tert-butylmagnesium chloride (2.0 M in diethyl ether). Note: t-BuMgCl is preferred over MeMgCl to prevent alkylation side reactions.
-
Catalyst: Ni(dppp)Cl
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II). -
Solvent: Anhydrous THF (distilled over Na/benzophenone or from a solvent drying system).
Step-by-Step Procedure
-
Environment: Perform all steps in a glovebox or using strict Schlenk line techniques under Nitrogen/Argon.
-
Activation:
-
Dissolve monomer (1 eq) in anhydrous THF.
-
Add t-BuMgCl (1 eq) dropwise at room temperature.
-
Stir for 30–60 minutes. Observation: Solution typically turns yellow/brown.
-
-
Polymerization:
-
Add Ni(dppp)Cl
catalyst (0.5–1.0 mol% depending on target MW). -
Stir at room temperature for 2 hours. Observation: Solution will turn dark purple/metallic bronze.
-
Expert Tip: For P3PT, do not exceed 3 hours as solubility limits may cause precipitation of high-MW chains, trapping impurities.
-
-
Quenching & Purification:
-
Pour reaction mixture into excess cold methanol containing 1% HCl.
-
Filter the precipitate.
-
Soxhlet Extraction (Crucial): Extract sequentially with Methanol (removes salts), Acetone (removes oligomers), and finally Chloroform (collects high MW polymer).
-
Concentrate the Chloroform fraction and reprecipitate in Methanol.
-
Part 3: Application Note - Functionalization for Drug Delivery
Context: Unmodified P3PT is hydrophobic. For drug delivery (e.g., electrically responsive hydrogels or micelles), carboxylate groups are needed.
Challenge: You cannot use GRIM directly on carboxylic acids (the Grignard will react with the acid proton). Solution: Use the "Protected Ester" Route .
-
Monomer Synthesis: Synthesize 2,5-dibromo-3-(3-methoxycarbonylpropyl)thiophene . The ester acts as a protecting group.
-
Polymerization: Follow Protocol A (GRIM) using this ester-monomer.
-
Post-Polymerization Hydrolysis:
-
Dissolve the resulting polymer in THF.
-
Add aqueous KOH (2M) and reflux for 24 hours.
-
Acidify with HCl to convert the salt to the free carboxylic acid form: Poly(3-(3-carboxypropyl)thiophene) .
-
-
Bioconjugation: The free acid can now be activated (EDC/NHS chemistry) to attach peptides or drugs.
Part 4: Protocol B - Electrochemical Deposition (Biosensors)
Target: Creating a conductive interface directly on an electrode (Gold, ITO, or Glassy Carbon).
Figure 2: Setup for electrochemical polymerization.
Procedure
-
Solution Prep: Prepare 0.1 M 3-propylthiophene (monomer) and 0.1 M LiClO
(electrolyte) in dry Acetonitrile.-
Note: Acetonitrile is preferred over water/ethanol for higher film quality.
-
-
Deposition (Cyclic Voltammetry):
-
Scan range: -0.2 V to +1.5 V (vs Ag/AgCl).
-
Scan rate: 50–100 mV/s.
-
Cycles: 5–20 cycles (controls thickness).
-
-
Validation:
-
Observe the "Nucleation Loop" in the first scan (indicating polymer growth).
-
Current increase in subsequent scans confirms conductive film formation.
-
-
Cleaning: Rinse gently with monomer-free acetonitrile to remove unreacted species.
Part 5: Characterization & Validation Standards
| Parameter | Technique | Acceptance Criteria (High Quality) |
| Regioregularity | >98% Head-to-Tail (Look for single | |
| Molecular Weight | GPC (vs Polystyrene) | |
| Conductivity | 4-Point Probe | > 100 S/cm (Iodine doped). |
| Electroactivity | Cyclic Voltammetry | Distinct reversible oxidation peaks (~0.4 - 0.6 V). |
Expert Insight: The Solubility Trap
If your P3PT is not dissolving in Chloroform for NMR, it does not necessarily mean the reaction failed. P3PT aggregates strongly.
-
Troubleshooting: Warm the NMR tube to 50°C or use deuterated Chlorobenzene (
) at elevated temperatures to break aggregates and get a clean spectrum.
References
-
Loewe, R. S., et al. (2001).[1] "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method." Macromolecules. Link
-
McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials. Link
-
Roncali, J. (1992). "Conjugated poly(thiophenes): synthesis, functionalization, and applications." Chemical Reviews. Link
-
Jeffries-EL, M., et al. (2005). "In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophenes)." Macromolecules. Link
-
Zotti, G., et al. (2003). "Electrochemical polymerization of 3-alkylthiophenes." Chemistry of Materials. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Thiophene Aldehyde Purification & Isomer Resolution
The following guide is designed as a specialized Technical Support Center resource. It moves beyond generic textbook definitions to address the specific, high-stakes challenges of purifying thiophene aldehydes in a research and development setting.
Executive Summary
Synthesizing thiophene aldehydes (specifically 2-thiophenecarboxaldehyde and 3-thiophenecarboxaldehyde ) often results in crude mixtures containing regioisomers, unreacted starting materials, and polymerization byproducts.[1][2][3]
The critical challenge lies in the physical similarity of the 2- and 3- isomers. Both are liquids at room temperature with boiling points differing by less than 4°C (at atmospheric pressure).[1] Standard distillation is frequently insufficient for isomer resolution, leading to "purity plateaus" where the isomer ratio refuses to improve.[1]
This guide details three validated workflows:
-
Chemical Purification (Bisulfite Adduct): For removing non-aldehyde impurities (ketones, thiophene).[1]
-
Chromatographic Resolution: The "Gold Standard" for separating 2- and 3- isomers.[1][2][3]
-
Preventative Synthesis: Route selection to minimize isomer formation.[1][3]
Module 1: The "Close-Boiling" Challenge
Before attempting purification, users must understand the physical limitations of the system.
| Property | 2-Thiophenecarboxaldehyde | 3-Thiophenecarboxaldehyde | Implication |
| CAS | 98-03-3 | 498-62-4 | Distinct chemical entities.[1][2][3] |
| Boiling Point (760 mmHg) | ~198 °C | ~194–196 °C | |
| Boiling Point (11 mmHg) | 75–77 °C | ~70–73 °C | Vacuum distillation requires high plate count (>50).[1] |
| Melting Point | < -20 °C (Liquid) | -30 °C (Liquid) | Crystallization is not viable for the pure aldehydes.[1][2][3] |
| Density | 1.20 g/mL | 1.28 g/mL | Density gradient separation is difficult.[1][3] |
Diagnostic Rule: If your NMR shows a mixture of isomers (e.g., 90:10 ratio), do not attempt simple distillation.[1] You will thermally degrade the product before achieving separation.[1] Proceed directly to Module 3 (Chromatography) .
Module 2: Chemical Purification (Bisulfite Method)
Objective: Isolate "Total Aldehyde" content from non-aldehyde impurities (e.g., starting thiophene, over-alkylated byproducts, tars).[1] Mechanism: Reversible formation of a water-soluble sulfonate salt.[1][2][3]
The Protocol
Note: This method purifies the aldehyde fraction but does NOT separate the 2- and 3- isomers from each other effectively.[1][2][3]
Step 1: Adduct Formation [1][2][3]
-
Dissolve the crude organic mixture in 3 volumes of Diethyl Ether or Ethyl Acetate .
-
Prepare a saturated Sodium Bisulfite (NaHSO₃) solution (approx. 40% w/v in water).
-
Add the bisulfite solution (1.5 equivalents relative to theoretical aldehyde) to the organic phase.[1]
-
Vigorous Agitation: Stir or shake aggressively for 3–4 hours.
-
Observation: A white crystalline solid (the bisulfite adduct) may precipitate.[1] If it does, filter it.[1] If not, it remains dissolved in the aqueous layer.[1]
Step 2: Washing
-
Separate the layers.[1] Keep the Aqueous Layer (contains product) and/or the Solid Precipitate .[1][2]
-
Wash the aqueous layer/solid with fresh ether to remove non-aldehyde organic impurities.[1]
Step 3: Regeneration
-
Combine the aqueous phase and/or solid adduct in a flask.[1]
-
Add Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution until pH > 10.[1][3]
-
Caution: Evolution of CO₂ gas.[1] Add slowly.
-
-
Stir for 1 hour to reverse the equilibrium.
-
Extract the free aldehyde into Dichloromethane (DCM) (3x extractions).
-
Dry over MgSO₄ and concentrate.
Figure 1: Workflow for isolating thiophene aldehydes from crude reaction mixtures using bisulfite adducts.
Module 3: Chromatographic Resolution (Isomer Separation)
Objective: Separate 2-thiophenecarboxaldehyde from 3-thiophenecarboxaldehyde.
Since crystallization is impossible (both are liquids) and distillation is difficult, Silica Gel Chromatography is the validated method.[1]
Method A: Flash Chromatography (Standard)[1][2][3]
-
Gradient Profile:
-
Tip: The
(difference in retention factor) is often small (< 0.1).[1] Use a high column-volume ratio (e.g., 50:1 silica to crude mass).[3]
Method B: High-Performance Liquid Chromatography (HPLC)
For analytical quantification or small-scale prep.[1][2][3]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1][3]
-
Solvent System: Acetonitrile : Water (Isocratic 30:70 or Gradient).[1][2][3]
-
Reference Data: The 3-isomer is generally more polar and elutes earlier in Normal Phase, but later in Reverse Phase depending on specific column interactions.[1][2][3] Always run a standard of the pure major isomer to confirm retention time.[1][2]
Troubleshooting & FAQs
Q1: My distillation setup has a 30cm Vigreux column. Why can't I separate them?
A: A Vigreux column typically offers only 2–3 theoretical plates.[1][2][3] To separate compounds with a boiling point difference of <4°C, you theoretically need 50–80 theoretical plates .[1] This requires a spinning band distillation column or a very tall packed column with reflux control (reflux ratio > 20:1).[1] For most labs, chromatography is faster and higher yield.[1]
Q2: Can I use crystallization if I make a solid derivative?
A: Yes. This is a classic "workaround."[1][2][3]
-
Convert the aldehyde mixture to semicarbazones or 2,4-dinitrophenylhydrazones (both are solids).
-
Recrystallize the solid mixture (usually from ethanol/water).[1] The isomers often have significantly different crystal packing and solubilities.[1]
-
Hydrolyze the pure crystals back to the aldehyde (using dilute acid/acetone). Note: This adds two chemical steps and reduces overall yield, so it is reserved for when chromatography is not available.[3]
Q3: Which synthesis route avoids this problem entirely?
A: Route selection is the best purification method.
-
To make 2-isomer: Use Vilsmeier-Haack formylation on thiophene.[1][2][3] It is highly selective for the 2-position (alpha) due to electronics.[1][2][3]
-
To make 3-isomer: Do not formylate thiophene directly.[1][2][3] Instead, use 3-bromothiophene .[1][3] Perform a lithium-halogen exchange (n-BuLi at -78°C) followed by quenching with DMF. This regioselective lithiation guarantees the 3-isomer without 2-isomer contamination.[1][2][3]
References
-
Physical Properties of Thiophene Aldehydes
-
Bisulfite Purification Protocols
-
Kjell, D. P., et al.[1] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[1] J. Org.[1] Chem. 1999, 64, 5722-5724.[3] [Link]
-
Boucher, M. M., et al.[1] "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol." Org.[1] Process Res. Dev. 2017, 21, 1394–1403. [Link][3]
-
-
Synthesis & Isomer Control
Sources
- 1. 2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Thiophenecarboxaldehyde [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 10. 2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scent.vn [scent.vn]
Technical Support Center: Storage and Handling of 3-Propylthiophene-2-carbaldehyde
Welcome to the technical support center for 3-Propylthiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this versatile heterocyclic aldehyde. Our goal is to provide you with the expertise and practical solutions to prevent its oxidation and ensure the integrity of your experiments.
Introduction: The Challenge of Aldehyde Stability
3-Propylthiophene-2-carbaldehyde is a key building block in the synthesis of various pharmaceutical and materials science compounds. However, like many aldehydes, it is susceptible to oxidation, which can compromise its purity and reactivity.[1][2] This guide will delve into the mechanisms of its degradation, provide robust protocols for prevention, and offer troubleshooting advice for when you suspect oxidation has occurred.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of 3-Propylthiophene-2-carbaldehyde oxidation?
A: The most common sign of oxidation is a change in the physical appearance of the compound, which is typically a colorless to pale yellow liquid when pure.[3] Upon oxidation, you may observe a gradual darkening or yellowing of the liquid. Another key indicator is the formation of a crystalline precipitate, which is the corresponding carboxylic acid (3-propylthiophene-2-carboxylic acid). A distinct, acrid odor may also develop, differing from the characteristic almond-like scent of many aromatic aldehydes.
Q2: What is the main cause of oxidation during storage?
A: The primary culprit is atmospheric oxygen.[1] This process, known as autoxidation, can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal impurities. The aldehyde group is readily converted to a carboxylic acid in the presence of an oxidizing agent.[2]
Q3: How quickly does 3-Propylthiophene-2-carbaldehyde oxidize?
A: The rate of oxidation can vary significantly depending on the storage conditions. If stored in a tightly sealed container under an inert atmosphere and refrigerated, the compound can remain stable for extended periods. However, if exposed to air and light at room temperature, noticeable degradation can occur within weeks to months.
Q4: Can I still use my 3-Propylthiophene-2-carbaldehyde if I suspect it has partially oxidized?
A: It is not recommended to use the compound without purification if you suspect oxidation. The presence of the carboxylic acid impurity can interfere with subsequent reactions, leading to lower yields and the formation of unwanted byproducts. For guidance on purification, please refer to the "Troubleshooting Guide" section of this document.
Troubleshooting Guide: Identification and Remediation of Oxidized 3-Propylthiophene-2-carbaldehyde
This section provides a systematic approach to identifying and addressing the oxidation of your 3-Propylthiophene-2-carbaldehyde.
Issue 1: Visual Inspection Suggests Degradation
-
Symptom: The liquid appears darker than its initial state, or a solid precipitate is observed.
-
Causality: This is a strong indication of oxidation to 3-propylthiophene-2-carboxylic acid.
-
Solution:
-
Analytical Confirmation: Before proceeding with purification, it is advisable to confirm the extent of oxidation using an appropriate analytical technique.
-
Purification: If oxidation is confirmed, the compound can be purified to remove the carboxylic acid impurity.
-
Issue 2: Analytical Confirmation of Oxidation
-
Symptom: You need to quantify the level of oxidation in your sample.
-
Causality: Analytical techniques can separate and identify the aldehyde and its carboxylic acid byproduct.
-
Recommended Protocols:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds.[4][5]
-
Sample Preparation: Dilute a small aliquot of your sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).
-
Injection Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of all components.
-
MS Detection: Use electron ionization (EI) and scan a mass range that includes the molecular ions of the aldehyde (m/z = 154.23) and the carboxylic acid (m/z = 170.23).
-
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is also suitable, particularly for less volatile impurities.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
HPLC Conditions (Typical):
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where both the aldehyde and the carboxylic acid absorb (e.g., around 260 nm).
-
-
-
Issue 3: Purification of Oxidized 3-Propylthiophene-2-carbaldehyde
-
Symptom: Your analytical data confirms the presence of 3-propylthiophene-2-carboxylic acid, and you need to purify the aldehyde.
-
Causality: The difference in chemical properties between the aldehyde and the carboxylic acid allows for their separation.
-
Recommended Protocols:
-
Method 1: Column Chromatography: This is a standard method for purifying organic compounds.[6]
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is effective. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The aldehyde will elute before the more polar carboxylic acid.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Method 2: Bisulfite Adduct Formation: This is a classic and highly effective method for purifying aldehydes.[7][8][9]
-
Adduct Formation: Dissolve the impure aldehyde in a suitable solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a water-soluble bisulfite adduct, while the carboxylic acid and other non-aldehyde impurities will remain in the organic phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether) to remove the impurities.
-
Regeneration of Aldehyde: Carefully add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to the aqueous layer containing the bisulfite adduct. This will reverse the reaction and regenerate the pure aldehyde, which will separate as an oily layer.
-
Final Extraction and Drying: Extract the regenerated aldehyde with a fresh portion of an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
-
Preventative Storage and Handling Protocols
Proactive measures are the most effective way to ensure the long-term stability of 3-Propylthiophene-2-carbaldehyde.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary oxidizing agent.[1] |
| Container | Use an amber glass bottle with a tightly sealed cap | Protects the compound from light, which can catalyze oxidation, and prevents moisture ingress. |
| Purity | Ensure the compound is free from metal impurities | Trace metals can act as catalysts for oxidation. |
Recommended Handling Procedures
-
Inert Atmosphere: When handling the compound, work in a well-ventilated area, and for transfers, it is best practice to use a glove box or a Schlenk line to maintain an inert atmosphere.
-
Minimize Air Exposure: Open the container only when necessary and for the shortest possible time.
-
Use of Antioxidants: For long-term storage, consider adding a small amount of a suitable antioxidant.
Visualizing the Oxidation Pathway and Prevention Workflow
Degradation Pathway
Caption: Oxidation of 3-Propylthiophene-2-carbaldehyde.
Storage and Handling Workflow
Caption: Recommended storage and handling workflow.
References
-
Britannica. (2026, January 29). Aldehyde - Oxidation, Reduction, Reactions. [Link]
- European Patent Office.
-
Journal of the Chemical Society B: Physical Organic. Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]
-
CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
ResearchGate. (2025, December 31). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. [Link]
-
PubMed. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. [Link]
-
PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
ACS Publications, The Journal of Organic Chemistry. Kinetics and mechanism of oxidation of aromatic aldehydes by acid bromate. [Link]
-
19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]
-
Organic Syntheses. (2020, October 13). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. [Link]
-
Reddit. (2015, April 1). Purifying aldehydes?. [Link]
-
PMC. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]
-
ResearchGate. Synthetic and natural antioxidant additives in food stabilization: current applications and future research. [Link]
-
Kuwait Journal of Science. (2020, August 29). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. [Link]
-
Wikipedia. Thiophene-2-carboxaldehyde. [Link]
- Google Patents.
-
ResearchGate. Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. [Link]
-
Wellt Chemicals. (2025, September 27). Antioxidants Added to Fat and Oil Containing Food to Prevent Rancidity. [Link]
Sources
- 1. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 2. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 5. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. welltchemicals.com [welltchemicals.com]
Technical Support Center: Optimizing Recrystallization for 3-Propylthiophene-2-carbaldehyde
Welcome to the technical support center for the purification of 3-Propylthiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this compound. We will move beyond generic protocols to address the specific challenges posed by this molecule, ensuring a higher probability of success in achieving your desired purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the critical physicochemical properties of 3-Propylthiophene-2-carbaldehyde that influence recrystallization?
A1: Understanding the inherent properties of 3-Propylthiophene-2-carbaldehyde is the foundation of developing a successful purification strategy. The molecular structure, featuring a polar aldehyde group and a non-polar propyl group on a moderately polar thiophene ring, results in an intermediate polarity.
A critical consideration is the compound's physical state. While a definitive melting point is not widely published, analogous structures such as thiophene-2-carbaldehyde and 3-methyl-2-thiophene carboxaldehyde are liquids at room temperature[1][2]. The addition of a propyl chain is unlikely to raise the melting point significantly. Therefore, you should presume that 3-Propylthiophene-2-carbaldehyde is either a liquid or a very low-melting solid at ambient temperatures.
This presumption is pivotal. It means that traditional hot recrystallization methods, which rely on a compound being solid at room temperature, are likely to fail and result in "oiling out." The strategy must instead focus on low-temperature recrystallization .
| Property | Value / Analysis | Implication for Recrystallization |
| Molecular Formula | C₈H₁₀OS[3] | - |
| Molecular Weight | 154.23 g/mol [4] | - |
| Physical State | Expected to be a liquid or low-melting solid | Standard hot recrystallization is inappropriate. Low-temperature methods are required. |
| Polarity | Intermediate | Soluble in a range of common organic solvents. Requires careful screening to find a solvent where solubility is significantly temperature-dependent at low temperatures. |
| Chemical Stability | Aldehyde group | Avoid highly reactive or aggressive solvents. The compound is sensitive to air, so inert atmosphere operations are recommended where possible[5]. |
Q2: How do I select a suitable solvent for a compound that is a liquid or low-melting solid?
A2: The goal is to find a solvent in which 3-Propylthiophene-2-carbaldehyde is highly soluble at room temperature but poorly soluble at low temperatures (e.g., 0 °C, -20 °C, or -78 °C). This will allow the compound to crystallize upon cooling.
-
Preparation: Dispense approximately 20-30 mg of your crude 3-Propylthiophene-2-carbaldehyde into several small test tubes.
-
Solvent Addition: To each tube, add a different test solvent (see table below) dropwise at room temperature until the compound completely dissolves. Note the approximate volume needed; a solvent that requires a very large volume is likely a poor choice.
-
Cooling & Observation: Place the test tubes in an ice-water bath (0 °C). If no crystals form after 15-20 minutes, move the tubes to a freezer (-20 °C).
-
Initiating Crystallization: If crystals do not form spontaneously, try to induce nucleation by gently scratching the inside of the test tube at the liquid's surface with a glass rod[6]. If you have a pure sample, adding a tiny "seed" crystal can also be effective.
-
Evaluation: The ideal solvent is one that produces a significant crop of crystals upon cooling. If the compound remains fully dissolved even at -20 °C, the solvent is unsuitable. If it crashes out as an oil, the solvent may be too non-polar or the cooling was too rapid.
| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |
| Pentane | Non-polar | 36 | Excellent choice for low-temperature work. The low boiling point makes it easy to remove from the final product. |
| Hexane / Heptane | Non-polar | 69 / 98 | Standard non-polar solvents. Good starting point. |
| Methanol | Polar, Protic | 65 | The compound might have low solubility in methanol at very low temperatures. Easy to remove. |
| Ethanol | Polar, Protic | 78 | Similar to methanol, but slightly less polar. Often used in solvent pairs with water or hexane[7]. |
| Isopropanol | Polar, Protic | 82 | A good intermediate-polarity alcohol. |
| Acetonitrile | Polar, Aprotic | 82 | Can be effective for moderately polar compounds. |
| Diethyl Ether | Slightly Polar | 35 | Its high volatility and low boiling point make it suitable for low-temperature techniques. |
Q3: What should I do if no single solvent is effective for low-temperature recrystallization?
A3: If a single solvent fails, a mixed-solvent system is the next logical step. This involves a "good" solvent, in which the compound is readily soluble even when cold, and a "poor" solvent (or "anti-solvent"), in which the compound is sparingly soluble.
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent at room temperature. A good candidate would be one in which the compound is very soluble, such as dichloromethane, ethyl acetate, or acetone.
-
Addition of Anti-Solvent: While stirring, add the "poor" solvent (e.g., hexane, pentane, or water) dropwise. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Re-homogenization: Gently warm the solution (or add a drop or two of the "good" solvent) until the cloudiness just disappears, creating a clear, saturated solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or freezer to induce crystallization. Slow cooling is critical to prevent oiling out and promote the formation of pure crystals[8].
Q4: Troubleshooting Guide: My compound is forming an oil instead of crystals. What can I do?
A4: "Oiling out" is the most common problem when dealing with low-melting point solids. It occurs when the compound separates from the solution as a liquid phase because the saturation temperature is above the compound's melting point[6]. This impure liquid rarely forms pure crystals upon solidification.
-
Use More Solvent: The most frequent cause is a solution that is too concentrated, leading to saturation at a temperature where your compound is still a liquid. Re-dissolve the oil by warming slightly and add more of the "good" solvent (or the single solvent) to decrease the saturation temperature.
-
Cool More Slowly: Rapid cooling promotes oiling. After preparing your saturated solution, allow it to stand at room temperature for an extended period before moving it to an ice bath or freezer. Insulating the flask can help achieve a slower cooling rate[8].
-
Change Solvents: Switch to a solvent system with a lower boiling point or one that provides a greater solubility difference at lower temperatures. For a mixed-solvent system, try adding more of the "good" solvent before cooling.
-
Vigorous Agitation: Sometimes, stirring the solution vigorously during the cooling phase can promote nucleation and prevent the formation of a separate oil phase.
Q5: Troubleshooting Guide: I'm getting very poor recovery of my compound. How can I improve the yield?
A5: Low recovery is a common issue that can often be resolved with procedural adjustments.
-
Problem: Using too much solvent.
-
Solution: During the dissolution step, use the absolute minimum amount of solvent required to dissolve the compound. If you've already completed the crystallization and suspect excess solvent is the cause, you can carefully evaporate some of the solvent from the mother liquor and re-cool to obtain a second crop of crystals.
-
-
Problem: The compound is still significantly soluble at low temperatures.
-
Solution: Your chosen solvent may not be optimal. You need a solvent where the solubility drops dramatically upon cooling. Alternatively, try cooling to an even lower temperature (e.g., using a dry ice/acetone bath at -78 °C), provided your solvent remains liquid.
-
-
Problem: Washing crystals with room-temperature solvent.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using solvent that is not pre-chilled will re-dissolve a significant portion of your product.
-
References
-
Muez-Hest. (n.d.). Winterization of Oils and Fats. Retrieved from Muez-Hest website. [Link]
- National Taiwan University. (2024).
- Kalso, R. (2024). Recrystallization (chemistry). Research Starters: Chemistry.
- University of Toronto. (n.d.). Recrystallization, Filtration and Melting Point.
-
Mirgorod, Y., & Suleman, S. (2025, April 15). How to recrystallize an oily compound? ResearchGate. [Link]
- University of Wisconsin-Madison. (n.d.). Recrystallization.
- Science Learning Center. (n.d.). Experiment: Recrystallization: Purification of Solids.
-
LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. [Link]
-
NIST. (n.d.). 3-Propyl thiophene-2-carboxaldehyde. NIST Chemistry WebBook. [Link]
-
The Good Scents Company. (n.d.). 3-methyl-2-thiophene carboxaldehyde. Retrieved from The Good Scents Company website. [Link]
-
Wikipedia. (2021, July 22). Thiophene-2-carboxaldehyde. Wikipedia. [Link]
-
Thermo Fisher Scientific. (n.d.). Thiophene-2-carboxaldehyde, 98+%. Alfa Aesar. [Link]
Sources
- 1. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 2. 3-methyl-2-thiophene carboxaldehyde, 5834-16-2 [thegoodscentscompany.com]
- 3. 3-Propyl thiophene-2-carboxaldehyde [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. Thiophene-2-carboxaldehyde, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comprehensive Guide to the FTIR Spectral Features of 3-Propylthiophene-2-carbaldehyde: A Comparative Analysis
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic compounds is paramount. 3-Propylthiophene-2-carbaldehyde, a substituted heterocyclic aldehyde, presents a unique spectroscopic fingerprint that is crucial for its identification and quality control. This guide provides an in-depth analysis of its characteristic Fourier-Transform Infrared (FTIR) spectroscopy peaks, grounded in established vibrational principles and compared against relevant chemical analogs. We will explore the causality behind its spectral features, offer a robust experimental protocol for its analysis, and present comparative data to aid in its unambiguous characterization.
The Vibrational Landscape of a Substituted Thiophene Aldehyde
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies act as a "fingerprint," revealing the functional groups present.[1] In 3-propylthiophene-2-carbaldehyde, the key to its spectral identity lies in the interplay between the thiophene ring, the aldehyde group, and the propyl substituent.
The primary vibrational modes of interest are:
-
Carbonyl (C=O) Stretch: This is typically a very strong and sharp absorption. Its frequency is highly sensitive to its electronic environment. Conjugation with an aromatic system, like the thiophene ring, delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency compared to a simple saturated aldehyde.[1][2][3]
-
Aldehydic C-H Stretch: The C-H bond of the aldehyde group (-CHO) is unique. It typically produces two weak to medium bands, one near 2850 cm⁻¹ and another characteristic band around 2750 cm⁻¹.[4][5] The latter is particularly diagnostic for aldehydes, as it appears in a region often free of other absorptions.
-
Thiophene Ring Vibrations: The aromatic thiophene ring exhibits several characteristic vibrations. These include C-H stretching from the hydrogens attached to the ring (typically above 3000 cm⁻¹) and C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region.[6] Furthermore, C-H out-of-plane bending vibrations appear in the 900-650 cm⁻¹ range and are sensitive to the substitution pattern on the ring.[6]
-
Alkyl C-H Stretches: The propyl group introduces saturated C-H bonds, which show strong stretching absorptions in the 3000-2850 cm⁻¹ range.[7]
Predicted FTIR Spectrum of 3-Propylthiophene-2-carbaldehyde
While a publicly available, experimentally verified spectrum for 3-propylthiophene-2-carbaldehyde is not readily found, we can reliably predict its key absorption bands by analyzing data from structurally similar molecules. The presence of an electron-donating propyl group on the thiophene ring is expected to subtly influence the electronic distribution and, consequently, the vibrational frequencies compared to its unsubstituted counterpart.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity | Rationale and Commentary |
| Aromatic C-H Stretch | 3120 - 3050 | Medium to Weak | Corresponds to the C-H bonds on the thiophene ring. Substituted thiophenes consistently show bands in this region.[6] |
| Alkyl C-H Stretches | 3000 - 2850 | Strong | Asymmetric and symmetric stretching of the CH₃ and CH₂ groups in the propyl chain.[7] |
| Aldehydic C-H Stretch | ~2850 and ~2750 | Weak | A characteristic doublet for the aldehyde C-H bond. The ~2750 cm⁻¹ peak is a key identifier for aldehydes.[4][5] |
| Carbonyl (C=O) Stretch | 1680 - 1665 | Strong | Conjugation with the thiophene ring lowers this frequency from the typical saturated aldehyde range (~1730 cm⁻¹).[3][4] This predicted range is based on values for thiophene-2-carbaldehyde (1665-1683 cm⁻¹)[8][9][10] and 3-methyl-thiophene-2-carbaldehyde (1674 cm⁻¹)[9]. The electron-donating propyl group may slightly lower the frequency compared to the unsubstituted analog. |
| Aromatic C=C Stretch | 1600 - 1400 | Medium to Weak | Multiple bands corresponding to the stretching vibrations within the thiophene ring. |
| Alkyl C-H Bend | ~1465 and ~1375 | Medium | Scissoring and bending vibrations of the CH₂ and CH₃ groups of the propyl chain.[7] |
| C-H Out-of-Plane Bend | 900 - 700 | Medium to Strong | These bands are highly characteristic of the substitution pattern on the aromatic ring.[6] |
Comparative Spectral Analysis: Contextualizing the Fingerprint
To fully appreciate the unique spectral features of 3-propylthiophene-2-carbaldehyde, it is instructive to compare its predicted peaks with those of other aldehydes. The key differentiator is often the carbonyl (C=O) stretching frequency, which serves as a sensitive probe of the molecular structure.
| Compound | Structure | Characteristic C=O Stretch (cm⁻¹) | Aldehydic C-H Stretches (cm⁻¹) |
| 3-Propylthiophene-2-carbaldehyde | Thiophene ring with adjacent -CHO and -C₃H₇ groups | ~1670 (Predicted) | ~2850, ~2750 |
| Thiophene-2-carbaldehyde | Thiophene ring with a -CHO group | 1665 - 1683[8][9][10] | ~2825, ~2725 |
| Benzaldehyde | Benzene ring with a -CHO group | ~1705[3][5] | ~2850, ~2750[4] |
| Heptanal (Saturated Aldehyde) | Seven-carbon chain with a terminal -CHO group | ~1730[2][4] | ~2820, ~2720 |
This comparison clearly illustrates the effect of conjugation. The C=O frequency in Heptanal, a saturated aldehyde, is the highest at ~1730 cm⁻¹.[2][4] When the aldehyde is conjugated to an aromatic system like in Benzaldehyde or the thiophene-based compounds, the frequency drops significantly due to electron delocalization.[3][5] The slightly lower frequency in thiophene aldehydes compared to benzaldehyde can be attributed to the different electronic properties of the sulfur-containing heteroaromatic ring.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines a self-validating system for obtaining a reliable FTIR spectrum of a liquid sample like 3-propylthiophene-2-carbaldehyde using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for its simplicity and minimal sample preparation.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Methodology:
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines (typically 30-60 minutes).
-
Accessory Installation & Cleaning: Secure the ATR accessory in the sample compartment. Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free lens paper). Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, initiate a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.
-
The instrument software will store this spectrum and automatically subtract it from the subsequent sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application: Place a single drop of 3-propylthiophene-2-carbaldehyde onto the center of the ATR crystal, ensuring the entire crystal surface is covered by the liquid.
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution).
-
The software will perform the measurement, subtract the background, and display the resulting absorbance or transmittance spectrum.
-
-
Data Processing & Analysis:
-
Perform an ATR correction if required by the software to account for the wavelength-dependent depth of penetration of the IR beam.
-
Use the peak-picking tool to identify the precise wavenumbers of the key absorption bands discussed in this guide.
-
-
Post-Measurement Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preparing the instrument for the next user.
Caption: Standard workflow for acquiring an FTIR spectrum of a liquid sample using an ATR accessory.
Conclusion
The FTIR spectrum of 3-propylthiophene-2-carbaldehyde is defined by a combination of characteristic absorptions. The most prominent and diagnostic features include a strong carbonyl (C=O) stretch anticipated around 1670 cm⁻¹, a pair of weak aldehydic C-H stretches near 2850 and 2750 cm⁻¹, strong alkyl C-H stretches below 3000 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹. By understanding the origin of these peaks and comparing them to related structures, researchers can confidently use FTIR spectroscopy as a rapid, reliable, and non-destructive tool for the structural verification and quality assessment of this important heterocyclic compound.
References
-
The Infrared Absorption Spectra of Thiophene Derivatives. (2010, April 5). J-STAGE. [Link]
-
Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation. (2025, December 27). RSIS International. [Link]
-
Smith, B. C. (2020, December 20). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
-
Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax. [Link]
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Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Research Square. [Link]
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Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022, June 30). Taylor & Francis Online. [Link]
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Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. [Link]
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Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. (2019, March 15). PubMed. [Link]
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Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022, June 30). Figshare. [Link]
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Al-Hamdan, A., Al-Falah, A., & Al-Deri, F. (2020, August 29). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. [Link]
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3-Propyl thiophene-2-carboxaldehyde. (n.d.). NIST WebBook. [Link]
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FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. [Link]
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Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2021, October 14). MDPI. [Link]
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Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. [Link]
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3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde. (n.d.). National Center for Biotechnology Information. [Link]
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Thiophene-2-carboxaldehyde. (n.d.). Wikipedia. [Link]
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Guide to the Structural Elucidation of 3- and 4-Propylthiophene-2-carbaldehyde Isomers
An objective, data-driven guide for researchers, scientists, and drug development professionals.
In the realm of heterocyclic chemistry, particularly in the synthesis of thiophene derivatives for pharmaceutical and material science applications, the unambiguous determination of substitution patterns is a non-negotiable prerequisite for advancing research. The isomers 3-propylthiophene-2-carbaldehyde and 4-propylthiophene-2-carbaldehyde present a significant analytical challenge due to their identical molecular mass and functional groups. A misidentification can compromise structure-activity relationship (SAR) studies, lead to irreproducible results, and invalidate downstream applications.
This guide provides a comprehensive, field-proven methodology for distinguishing these two isomers. We move beyond simple data reporting to explain the underlying principles behind our experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity.
The Core Challenge: Proximity vs. Separation
The fundamental difference between the two isomers is the placement of the propyl group relative to the aldehyde and the remaining ring protons. This seemingly subtle structural variance creates distinct electronic and magnetic environments that can be decisively probed using modern spectroscopic techniques. Our strategy prioritizes Nuclear Magnetic Resonance (NMR) as the definitive tool, supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy for orthogonal confirmation.
¹H NMR Spectroscopy: The Unambiguous Differentiator
Proton NMR (¹H NMR) is the most powerful and direct method for distinguishing these isomers. The key lies in the spin-spin coupling interactions between the two protons remaining on the thiophene ring.
The Causality Behind the Coupling
The magnitude of the coupling constant (J-value) is highly dependent on the number of bonds separating the coupled protons.
-
Vicinal Coupling (³J): Occurs between protons on adjacent carbons (three bonds apart). In thiophenes, this results in a strong coupling, typically 5-6 Hz.
-
Long-Range Coupling (⁴J or ⁵J): Occurs between protons separated by four or five bonds. This interaction is significantly weaker, often less than 3 Hz, and may not be resolved in lower-field spectrometers, causing the peaks to appear as sharp singlets.
Applying the Principle:
-
For 3-propylthiophene-2-carbaldehyde: The remaining protons are at the C4 and C5 positions. They are adjacent, resulting in a clear vicinal (³J) coupling. The spectrum will show two distinct doublets in the aromatic region.
-
For 4-propylthiophene-2-carbaldehyde: The remaining protons are at the C3 and C5 positions. They are separated by the substituted C4 carbon, leading to a weak, long-range (⁴J) coupling. The spectrum will show two signals that appear as singlets or very finely split doublets.[1]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) to ensure sufficient resolution of coupling constants.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
-
Analysis: Integrate the signals and meticulously analyze the multiplicities and coupling constants (J-values in Hz) of the signals in the aromatic region (typically δ 7.0-8.0 ppm).
Data Summary: ¹H NMR
| Parameter | 3-propylthiophene-2-carbaldehyde | 4-propylthiophene-2-carbaldehyde |
| Ring Protons | H-4 and H-5 | H-3 and H-5 |
| Expected Multiplicity | Two Doublets (d) | Two Singlets (s) or fine Doublets |
| Coupling Constant | ³J₄,₅ ≈ 5-6 Hz | ⁴J₃,₅ < 3 Hz |
Orthogonal Confirmation: GC-MS and IR Spectroscopy
To build a self-validating system, we employ secondary techniques that probe different molecular properties.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique provides two layers of information: chromatographic separation and mass fragmentation patterns.
-
Separation: While the isomers have very similar boiling points, minor differences in polarity can lead to slightly different retention times on a GC column. This can be a first indicator but is not definitive without a known standard.
-
Fragmentation: Upon electron ionization, both isomers will yield an identical molecular ion peak (M⁺) due to their shared molecular formula (C₈H₁₀OS, MW: 154.23). However, the relative abundance of fragment ions can differ based on the stability of the resulting carbocations. The fragmentation process involves the breaking of the molecular ion into smaller charged particles and neutral radicals.[2] The primary fragments to monitor would be from the loss of the propyl chain components (e.g., M-29 for loss of •C₂H₅). While potentially different, these patterns can be subtle and are best used for confirmation rather than primary identification.
GC-MS Experimental Workflow
Caption: Decision workflow for definitive isomer identification.
Conclusion
While 3-propylthiophene-2-carbaldehyde and its 4-propyl isomer are chemically similar, they are spectroscopically distinct. A definitive structural assignment can be achieved reliably through the careful analysis of ¹H NMR coupling constants, which directly probes the connectivity of the thiophene ring. The use of GC-MS to confirm molecular weight and sample purity, alongside IR spectroscopy to verify functional groups, provides a robust, multi-technique validation. Adherence to this workflow empowers researchers to proceed with confidence in their synthesized materials, ensuring the integrity and reproducibility of their scientific findings.
References
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Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]
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Pappenfus, T. M., et al. (2023). Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. Molecules, 28(22), 7545. [Link]
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Abdel-Wahab, B. F., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 42(5), 2281-2300. [Link]
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Gordon, K. C., et al. (2003). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A, 107(49), 10735-10743. [Link]
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Gronowitz, S., & Bugge, A. (1969). Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. Acta Chemica Scandinavica, 23, 2187-2200. [Link]
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Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]
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RASAYAN Journal of Chemistry. (2016). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. RASAYAN J. Chem, 9(2), 220-226. [Link]
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Khalid, M., et al. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Molecules, 18(12), 14711-14725. [Link]
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Paganelli, S., Tassini, R., & Piccolo, O. (2012). Sustainable Synthesis of Aryl and Heteroaryl Aldehydes. ResearchGate. [Link]
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NIST. (n.d.). 3-Propyl thiophene-2-carboxaldehyde. NIST Chemistry WebBook. [Link]
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AlHamdan, A. K., Falah, A. M., & Deri, F. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. [Link]
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Khalid, M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. PMC. [Link]
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Sheina, E. B., et al. (2004). Employing MALDI-MS on Poly(alkylthiophenes): Analysis of Molecular Weights, Molecular Weight Distributions, End-Group Structures, and End-Group Modifications. Macromolecules, 37(10), 3568-3574. [Link]
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AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. [Link]
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Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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Budeanu, C., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5484. [Link]
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IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Cochran, J. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
